molecular formula C34H32ClCrN4O4 B12395313 3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)

3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)

Cat. No.: B12395313
M. Wt: 648.1 g/mol
InChI Key: RBLFTRCBMQTAET-UHFFFAOYSA-K
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Description

3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) is a complex organometallic compound. This compound is notable for its unique structure, which includes a porphyrin ring system coordinated to a chromium ion. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, the oxygen-carrying component of hemoglobin. The chromium ion in this compound is in the +2 oxidation state, which is relatively rare and gives the compound unique chemical properties.

Preparation Methods

The synthesis of 3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) typically involves several steps:

    Synthesis of the Porphyrin Ring: The porphyrin ring can be synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.

    Introduction of the Carboxyethyl Group: The carboxyethyl group can be introduced through a Friedel-Crafts acylation reaction.

    Coordination of Chromium Ion: The final step involves the coordination of the chromium ion to the porphyrin ring. This can be achieved by reacting the porphyrin with a chromium salt, such as chromium(II) chloride, under inert conditions to prevent oxidation of the chromium ion.

Chemical Reactions Analysis

3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) can undergo various chemical reactions:

    Oxidation: The chromium(II) ion can be oxidized to chromium(III) under certain conditions.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: The porphyrin ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a model compound for studying the coordination chemistry of chromium and the reactivity of porphyrin complexes.

    Biology: The compound can be used to study the interactions of metalloporphyrins with biological molecules, which is relevant for understanding the function of heme proteins.

    Medicine: Research into the potential therapeutic applications of metalloporphyrins, including their use as photosensitizers in photodynamic therapy for cancer, often involves compounds like this one.

    Industry: The compound’s unique properties make it useful in catalysis and materials science, particularly in the development of new catalytic processes and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) involves its ability to coordinate to various substrates through the chromium ion. This coordination can alter the electronic properties of the substrates, facilitating various chemical reactions. The porphyrin ring system also plays a role in stabilizing the chromium ion and modulating its reactivity. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with other metal ions, organic molecules, or biological macromolecules.

Comparison with Similar Compounds

Similar compounds include other metalloporphyrins, such as:

    Heme: The iron-containing porphyrin found in hemoglobin.

    Chlorophyll: The magnesium-containing porphyrin involved in photosynthesis.

    Cobalt Porphyrins: Used in catalysis and as models for vitamin B12.

What sets 3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) apart is the presence of the chromium ion in the +2 oxidation state, which is less common and gives the compound unique reactivity and stability characteristics.

Properties

Molecular Formula

C34H32ClCrN4O4

Molecular Weight

648.1 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)

InChI

InChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-27-19(5)23(9-11-33(39)40)31(37-27)16-32-24(10-12-34(41)42)20(6)28(38-32)14-26-18(4)22(8-2)30(36-26)15-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3

InChI Key

RBLFTRCBMQTAET-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2]

Origin of Product

United States

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